molecular formula C14H15N3O3 B6224591 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione CAS No. 2768326-37-8

3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

Cat. No. B6224591
CAS RN: 2768326-37-8
M. Wt: 273.3
InChI Key:
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Description

3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione, or 3-MIPD, is a synthetic molecule with a variety of applications in the fields of science and medicine. It is a member of the isoindoline family of molecules and has been studied for its potential as a therapeutic agent. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 3-MIPD has been studied for its potential as a drug delivery vehicle, as well as for its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

3-MIPD has been studied extensively for its potential as a therapeutic agent. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 3-MIPD has been studied for its potential as a drug delivery vehicle, as well as for its ability to modulate the activity of various enzymes and receptors. In particular, 3-MIPD has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 3-MIPD has been studied for its ability to inhibit the activity of the nuclear receptor PPARγ, which is involved in the regulation of lipid metabolism.

Mechanism of Action

The exact mechanism of action of 3-MIPD is not fully understood. However, it is believed to act by binding to various enzymes and receptors, such as COX-2 and PPARγ. By binding to these enzymes and receptors, 3-MIPD is able to modulate their activity and thus exert its various biological effects. Additionally, 3-MIPD is believed to act as an antioxidant, scavenging free radicals and thus preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-MIPD has been studied for its ability to modulate the activity of various enzymes and receptors. In particular, 3-MIPD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 3-MIPD has been found to inhibit the activity of the nuclear receptor PPARγ, which is involved in the regulation of lipid metabolism. By inhibiting the activity of these enzymes and receptors, 3-MIPD has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-MIPD has several advantages and limitations for lab experiments. One advantage is that 3-MIPD is relatively easy to synthesize, making it an attractive molecule for research. Additionally, 3-MIPD is relatively stable, making it suitable for long-term storage and use in experiments. However, 3-MIPD is also relatively expensive, making it difficult to obtain in large quantities. Additionally, 3-MIPD has limited solubility in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

The potential applications of 3-MIPD are vast and varied. Further research is needed to explore the full range of biological activities of this molecule. Additionally, further research is needed to investigate the potential of 3-MIPD as a drug delivery vehicle. Additionally, further research is needed to investigate the potential of 3-MIPD to modulate the activity of various enzymes and receptors. Finally, further research is needed to investigate the potential of 3-MIPD to inhibit the growth of various cancer cell lines.

Synthesis Methods

3-MIPD can be synthesized using a variety of methods. The most common method involves the condensation of 5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl chloride and 1-methylpiperidine-2,6-dione. This reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid. The reaction can be carried out in a variety of solvents, such as dichloromethane, acetone, and methanol. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione' involves the reaction of 5-nitroisophthalic acid with methylamine to form 5-amino-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylic acid. This intermediate is then reacted with ethyl acetoacetate to form 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione.", "Starting Materials": [ "5-nitroisophthalic acid", "methylamine", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 5-nitroisophthalic acid is reacted with methylamine in the presence of a suitable catalyst to form 5-amino-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylic acid.", "Step 2: The intermediate 5-amino-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylic acid is then reacted with ethyl acetoacetate in the presence of a suitable catalyst to form the final product, 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione." ] }

CAS RN

2768326-37-8

Product Name

3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

Molecular Formula

C14H15N3O3

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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